5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves regioselective alkylation and Vilsmeier-Hack (V-H) reactions. For instance, the synthesis of 4-benzyloxy-2-methoxybenzaldehyde, a compound similar to 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde, was achieved from 3-methoxyphenol via O-alkylation and V-H reactions, with an overall yield of 82.26% . The optimal conditions for this synthesis included the use of TBAB as a catalyst, a reaction time of 3 hours, and specific molar ratios of reactants. The V-H reaction temperature was maintained between 70-75°C, and the synthesized V-H reagent time was 1.5 hours with a holding time of 3 hours .
Molecular Structure Analysis
While the molecular structure of 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde is not directly analyzed in the provided papers, the structure can be inferred from the name. It contains a benzaldehyde core with a benzyloxy substituent at the 5-position, a methoxy group at the 4-position, and a nitro group at the 2-position. The presence of these functional groups would influence the reactivity and interactions of the molecule.
Chemical Reactions Analysis
The papers do not provide specific reactions for 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde, but the synthesis of similar compounds suggests that it could undergo reactions typical for benzaldehydes, such as nucleophilic addition or condensation reactions. The electron-withdrawing nitro group would affect the electrophilic character of the carbonyl carbon, potentially making it more reactive towards nucleophiles .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemical Properties
5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde is used in various synthetic processes. For instance, it undergoes Knoevenagel reaction with malonic acid, forming derivatives like 3-methoxy-5-nitrocinnamic acid, which can be further processed into other compounds (Havaldar, Bhise, & Burudkar, 2004). Additionally, its structural and electronic properties have been studied, providing insight into molecular interactions and stability (Ren & Jian, 2008).
Photocatalysis and Oxidation Studies
In photocatalysis, derivatives of 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde show potential in oxidizing alcohol to aldehydes, with modified photocatalysis techniques enhancing selectivity and efficiency in these reactions (Marotta et al., 2013). This indicates its use in green chemistry applications, where it can assist in developing more environmentally friendly chemical processes.
Biological Activities and Potential Applications
The compound and its derivatives demonstrate various biological activities. For example, some derivatives have been tested for their antibacterial properties against various bacterial strains, showing potential use in medicinal chemistry and drug development (Manap et al., 2022). Additionally, research on similar compounds has shown applications in inhibiting enzymes like catechol-O-methyltransferase, indicating potential therapeutic uses (Pérez et al., 1992).
Role in Material Science and Organic Synthesis
In material science and organic synthesis, 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde's derivatives are used in the synthesis of complex organic molecules and materials. For instance, it assists in the formation of Schiff bases, which are crucial in forming certain polymers and advanced materials (Hayvalı et al., 2012).
Photophysical Studies
The compound's derivatives are subjects of photophysical studies, providing insights into their electron transfer properties, crucial in developing photoactive materials (Napolitano & d’Ischia, 2002). This can lead to advancements in areas like solar energy and light-activated processes.
Safety And Hazards
properties
IUPAC Name |
4-methoxy-2-nitro-5-phenylmethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-14-8-13(16(18)19)12(9-17)7-15(14)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYPIZWLKNLVIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])C=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404262 | |
Record name | 5-BENZYLOXY-4-METHOXY-2-NITROBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde | |
CAS RN |
58662-50-3 | |
Record name | 5-BENZYLOXY-4-METHOXY-2-NITROBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.